7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid
Description
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid (CAS: 17279-63-9) is a bicyclic heterocyclic compound featuring a pyrrolo-thiazole core with a ketone group at position 5, a methyl substituent at position 7a, and a carboxylic acid moiety at position 3 . Its synthesis and evaluation are part of broader efforts to develop novel inhibitors against antibiotic-resistant pathogens.
Properties
IUPAC Name |
7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-8-3-2-6(10)9(8)5(4-13-8)7(11)12/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAMAFDAANOMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305333 | |
| Record name | 7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-63-9 | |
| Record name | NSC170278 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7a-methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of α-Bromoacyl Derivatives with Thioamides
- A common route to related pyrrolo-thiazole derivatives involves the bromination of a suitable precursor to form an α-bromoacyl intermediate.
- This intermediate undergoes cyclocondensation with thioamide compounds (e.g., thiocarbamide, benzenecarbothioamide) under mild heating conditions (e.g., acetic acid at 60 °C) to form the thiazole ring fused to the pyrrolidine moiety.
- This method allows for the construction of the bicyclic system with the ketone and carboxylic acid functionalities intact.
Esterification and Hydrazide Formation
- Starting from 5-oxopyrrolidine-3-carboxylic acids, esterification with methanol in the presence of catalytic sulfuric acid yields methyl esters.
- These esters can be converted to acid hydrazides by treatment with hydrazine hydrate under reflux conditions.
- The hydrazides serve as versatile intermediates for further functionalization, including cyclization reactions to form heterocyclic rings.
Methylation at the 7a Position
- Introduction of the 7a-methyl substituent can be achieved by starting from appropriately substituted precursors or by selective alkylation during intermediate stages.
- Specific details on methylation steps for this compound are limited, but analogous methods in thiazole chemistry involve alkylation of nitrogen or carbon centers under controlled conditions.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine in acetic acid, room temperature | Formation of α-bromoacyl intermediate |
| 2 | Cyclocondensation | Thioamide, acetic acid, 60 °C | Formation of fused pyrrolo-thiazole bicyclic system |
| 3 | Esterification | Methanol, catalytic H2SO4, reflux | Conversion to methyl ester derivative |
| 4 | Hydrazide formation | Hydrazine hydrate, reflux in propan-2-ol | Acid hydrazide intermediate |
| 5 | Methylation (if required) | Alkylating agent, base, controlled temperature | Introduction of 7a-methyl substituent |
This sequence is adapted from related pyrrolo-thiazole syntheses and is consistent with the structural requirements of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b]thiazole-3-carboxylic acid.
Alternative and Modern Synthetic Techniques
Microwave-Assisted Synthesis
Green Chemistry Approaches
- Recent advances emphasize environmentally friendly solvents and catalysts, such as ionic liquids and deep eutectic solvents, for heterocycle synthesis.
- These methods can be adapted to the synthesis of pyrrolo-thiazole derivatives to improve sustainability and reduce hazardous waste.
Characterization and Purification
- The synthesized compound is typically characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the bicyclic structure and functional groups.
- Purification is commonly achieved by recrystallization or chromatographic techniques.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 5-oxopyrrolidine-3-carboxylic acid derivatives, thioamides |
| Key reagents | Bromine, acetic acid, methanol, hydrazine hydrate |
| Reaction conditions | Room temperature to 60 °C for cyclocondensation; reflux for esterification and hydrazide formation |
| Yield range | Typically 60–99% for intermediate steps (based on related compounds) |
| Modern enhancements | Microwave irradiation, ionic liquids, green solvents |
| Molecular formula | C8H11NO3S |
| Molecular weight | 201.25 g/mol |
Research Findings and Notes
- The cyclocondensation approach is well-established for constructing the fused pyrrolo-thiazole core with high regioselectivity.
- Esterification and hydrazide formation provide versatile intermediates for further derivatization.
- Methylation at the 7a position requires careful control to avoid side reactions.
- Modern synthetic methods improve efficiency and environmental impact but require optimization for this specific compound.
- Detailed synthetic protocols for this exact compound are scarce; however, the outlined methods are derived from closely related analogs and general thiazole chemistry.
Chemical Reactions Analysis
Acylation and Esterification
The carboxylic acid group at position 3 undergoes standard nucleophilic acyl substitution reactions.
| Reaction Type | Conditions | Products/Yields | Notes |
|---|---|---|---|
| Amide Formation | Reacted with amines (e.g., benzylamine) using DCC as a coupling agent | N-substituted amides (60–85% yield) | Amidation occurs under mild conditions due to the electron-withdrawing thiazole ring enhancing electrophilicity. |
| Esterification | Treated with alcohols (e.g., methanol) under acid catalysis | Methyl ester derivatives (70–90% yield) | Ester products are stable and useful for further derivatization. |
Oxidation and Reduction
The keto group at position 5 and sulfur atom in the thiazole ring participate in redox reactions.
Cyclization and Ring-Opening
The fused ring system enables unique cyclization pathways.
Coordination Chemistry
The sulfur and nitrogen atoms act as ligands for metal ions.
Stability Under Acidic/Basic Conditions
| Condition | Observation | Mechanism |
|---|---|---|
| pH < 2 | Decarboxylation at 80°C | Protonation of carboxylate followed by CO release . |
| pH > 10 | Thiazole ring hydrolysis | Nucleophilic attack by hydroxide at C2 position . |
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives (30–45% yield) .
Key Research Findings:
- Stereochemical Influence : The 7a-methyl group imposes steric hindrance, directing regioselectivity in nucleophilic attacks.
- Biological Relevance : Ester derivatives exhibit moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) .
- Thermal Stability : Decomposes above 200°C without melting, consistent with its rigid bicyclic framework .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid exhibit notable antimicrobial activities. A study demonstrated that derivatives of thiazole compounds show effectiveness against various bacterial strains, including resistant strains of Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL. This suggests potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
Another area of interest is the compound's potential as an antitumor agent. Thiazole derivatives have been explored for their ability to inhibit tumor cell proliferation. For instance, structural modifications in thiazole compounds have led to enhanced inhibitory activity against cancer cell lines, indicating that this compound may also possess similar properties .
Potential Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with biological targets such as enzymes involved in bacterial resistance and cancer progression opens avenues for new therapeutic agents.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in clinical settings:
- Case Study 1 : A derivative demonstrated a significant reduction in tumor size in preclinical models when administered at specific dosages.
- Case Study 2 : Antimicrobial assays showed that a modified thiazole derivative exhibited superior activity against Escherichia coli compared to conventional antibiotics .
Mechanism of Action
The mechanism of action of 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
AgrC Inhibition
The target compound and its analogs were identified as inhibitors of AgrC, a histidine kinase critical for quorum sensing in Gram-positive bacteria like S. aureus .
| Compound | Inhibitory Potency (Relative) | Docking Score<sup>‡</sup> | Key Interactions with AgrC |
|---|---|---|---|
| 7a-Methyl derivative (Target Compound) | High | Not provided | ATP-binding domain residues (e.g., hydrophobic pockets) |
| (3R,4R)-1-(3-Pentanoyl-1,3-thiazolidine-4-carbonyl)-4-phenylpyrrolidine-3-carboxylic acid | Comparable | Not provided | Similar ATP-binding domain interactions |
Insights :
- Both the target compound and the pentanoyl-thiazolidine analog exhibit strong AgrC inhibition, suggesting the pyrrolo-thiazole scaffold is a viable pharmacophore .
- The methyl group at 7a may optimize steric compatibility with AgrC’s binding site compared to bulkier aryl groups.
Physicochemical Properties
Critical properties for drug-likeness include solubility, melting point, and stability:
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | - | Moderate (methyl enhances hydrophilicity vs. phenyl) |
| 5-Oxo-7α-phenyl analog | 173–175 | 525.6±50.0 | Low (aromatic hydrophobicity) |
| 7a-(4-Methylphenyl) analog | Not reported | - | Very low (increased lipophilicity) |
Notes:
Biological Activity
7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C₇H₉N₁O₃S
- Molecular Weight : 189.22 g/mol
- CAS Number : 3736382
The compound features a thiazole ring structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit substantial antimicrobial properties. A study highlighted that thiazole derivatives could inhibit the growth of various bacterial strains by interfering with their metabolic pathways. The specific mechanism often involves the inhibition of key enzymes necessary for bacterial survival and replication.
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests that it may possess similar properties. Preliminary studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. For instance, compounds with similar thiazole structures have been reported to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways .
Enzyme Inhibition
The biological activity of this compound may also involve enzyme inhibition. Thiazole compounds are known to act as inhibitors of various enzymes, including those involved in metabolic processes. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects in certain contexts .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be significantly lower than those of standard antibiotics.
- Anticancer Activity : In vitro assays showed that compounds similar to this compound effectively inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the downregulation of oncogenes and upregulation of tumor suppressor genes.
- Enzyme Interaction Studies : Research indicated that thiazoles could act as competitive inhibitors for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates in vivo. This property is crucial for understanding potential drug-drug interactions when used in combination therapies .
Data Tables
Q & A
Basic Synthesis and Characterization
Q1: What are the key considerations for synthesizing 7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid, and how can its purity be validated? A1: Synthesis typically involves catalytic acid-mediated cyclization (e.g., p-TsOH in CH₂Cl₂ at ambient conditions) to form the pyrrolothiazole core, as demonstrated in analogous systems . Critical parameters include solvent choice, reaction time, and stoichiometric control of methylating agents. Purity validation requires HPLC coupled with UV-Vis spectroscopy (λ ~250–300 nm for conjugated systems) and mass spectrometry (ESI-MS for molecular ion confirmation). Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
Advanced Reaction Optimization
Q2: How can computational methods accelerate reaction optimization for this compound? A2: Quantum chemical calculations (e.g., DFT for transition-state modeling) combined with reaction path sampling can predict optimal conditions (solvent, catalyst, temperature) . For example, ICReDD’s workflow integrates computed activation energies with experimental screening to reduce trial-and-error iterations. Machine learning algorithms can further prioritize reaction variables (e.g., substituent effects on ring closure) .
Stability and Degradation Pathways
Q3: How do storage conditions and pH influence the stability of this compound? A3: Stability studies on structurally related hexahydropyrrolo-thiazoles suggest degradation via hydrolysis of the oxo group or thiazole ring oxidation. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring is recommended. Buffered solutions (pH 5–7) minimize hydrolysis, while inert-atmosphere storage reduces oxidative degradation .
Bioactivity Mechanism Studies
Q4: What methodologies are suitable for elucidating the bioactivity of this compound against enzymatic targets? A4: Enzyme inhibition assays (e.g., fluorescence-based kinetics for acetylcholinesterase or kinase targets) paired with molecular docking (AutoDock Vina) can map interactions within active sites. For example, thiazole derivatives show π-π stacking with aromatic residues and hydrogen bonding to catalytic serines . Isobaric tagging (TMT/MS) quantifies proteomic changes in treated cell lines to identify off-target effects .
Advanced Analytical Challenges
Q5: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)? A5: Dynamic effects in NMR (e.g., hindered rotation of the methyl group) may cause unexpected splitting. Variable-temperature NMR (VT-NMR) can distinguish between conformational equilibria and scalar coupling. X-ray crystallography (as in ) provides definitive structural assignments, while 2D-COSY and NOESY clarify proton-proton proximities in solution.
Scaling-Up Synthesis
Q6: What reactor design principles apply to scaling up the synthesis of this compound? A6: Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification bottlenecks . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress and byproduct formation .
Safety and Handling Protocols
Q7: What safety precautions are critical when handling this compound in the lab? A7: Avoid ignition sources due to potential dust explosivity (test via ASTM E1226). Use inert-atmosphere gloveboxes for air-sensitive steps (e.g., methyl group alkylation). Emergency protocols should include neutralization of acidic byproducts (e.g., NaHCO₃ for p-TsOH spills) and PPE compliance (nitrile gloves, fume hoods) .
Data Reproducibility
Q8: How can researchers ensure reproducibility in synthetic yields across labs? A8: Strict adherence to DOE (Design of Experiments) principles minimizes variability. For example, factorial designs (2^k models) identify critical factors (e.g., catalyst loading ±5%, temperature ±3°C). Interlab comparisons using standardized reagents and calibrated equipment (e.g., Mettler Toledo reactors) reduce systemic errors .
Comparative Bioactivity Analysis
Q9: How do structural modifications (e.g., methyl group position) alter bioactivity? A9: Comparative SAR studies require parallel synthesis of analogs (e.g., 7b-methyl vs. 7a-methyl isomers) followed by enzymatic profiling. Free-energy perturbation (FEP) calculations quantify binding affinity differences, while SPR (surface plasmon resonance) measures kinetic parameters (kₒₙ/kₒff) .
Advanced Spectroscopic Techniques
Q10: What advanced spectroscopic methods resolve ambiguities in the compound’s tautomeric forms? A10: Solid-state NMR (¹³C CP/MAS) distinguishes tautomers by chemical shift differences (>2 ppm for carbonyl groups). Time-resolved IR spectroscopy tracks tautomerization kinetics in solution. XPS (X-ray photoelectron spectroscopy) provides oxidation-state information for sulfur and nitrogen atoms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
